Apremilast

Descripción general

Descripción

Apremilast es un inhibidor de la fosfodiesterasa 4 (PDE4) de molécula pequeña, comercializado bajo la marca Otezla . Se utiliza principalmente para el tratamiento de afecciones inflamatorias como la psoriasis y la artritis psoriásica . This compound funciona modulando la respuesta inmunitaria, reduciendo la inflamación y aliviando los síntomas asociados con estas afecciones .

Métodos De Preparación

La síntesis de Apremilast implica varios pasos, comenzando con el 3-hidroxi-4-metoxibenzaldehído disponible comercialmente . La ruta sintética incluye el uso de tert-butansulfinamida como auxiliar quiral, lo que resulta en un rendimiento general del 56% con un exceso enantiomérico del 95,5% . Los métodos de producción industrial implican la oxidación de compuestos intermedios seguida de reacciones con anhídrido 3-acetamidoftálico . Este método introduce un centro quiral y simplifica la ruta sintética, haciéndolo adecuado para la producción a gran escala .

Análisis De Reacciones Químicas

Apremilast experimenta varias reacciones químicas, que incluyen oxidación, reducción y sustitución . Los reactivos comunes utilizados en estas reacciones incluyen tert-butansulfinamida y anhídrido 3-acetamidoftálico . Los principales productos formados a partir de estas reacciones son intermedios que conducen al compuesto final de this compound . La presencia del grupo metilsulfonilo en la molécula crea desafíos para la síntesis asimétrica, pero se han desarrollado métodos eficientes para abordar estos desafíos .

Aplicaciones Científicas De Investigación

Clinical Applications

1. Psoriatic Arthritis

Apremilast is primarily indicated for the treatment of psoriatic arthritis (PsA). Clinical trials have demonstrated its efficacy in improving both joint and skin symptoms associated with this condition.

- Efficacy in PsA : In a Phase III trial, patients receiving this compound showed significant improvements in American College of Rheumatology (ACR) response criteria compared to placebo. Specifically, at week 16, 31% and 40% of patients on this compound 20 mg and 30 mg BID achieved ACR20 response, respectively, compared to 19% in the placebo group (p<0.001) . Sustained improvements were noted over a 52-week period, with ACR20 response rates maintained at 63% for those on 20 mg BID and 55% for those on 30 mg BID .

- Long-term Outcomes : A long-term study indicated that continuous treatment with this compound resulted in sustained improvements in PsA symptoms over 52 weeks, with acceptable safety profiles reported .

2. Plaque Psoriasis

This compound is also approved for the treatment of moderate to severe plaque psoriasis.

- Clinical Trials : In clinical trials assessing its efficacy in plaque psoriasis, this compound demonstrated significant reductions in Psoriasis Area and Severity Index (PASI) scores. At week 16, significantly more patients achieved PASI-75 with this compound compared to placebo (21% vs. 8%, p=0.0098) .

- Patient-reported Outcomes : Improvements in quality of life metrics were also observed, with many patients reporting enhanced overall satisfaction with their treatment regimen .

Comparative Efficacy

Recent studies have compared this compound with other biologic therapies. For instance, a head-to-head trial against risankizumab indicated that while this compound had lower efficacy in achieving PASI-90 responses (5.1% vs. 55.9% for risankizumab), it still provided meaningful benefits for many patients . This highlights its role as a viable option for those who may not tolerate or respond to biologics.

Safety Profile

The safety profile of this compound is generally favorable, with common adverse events including gastrointestinal symptoms such as diarrhea and nausea. These side effects are typically self-limiting and do not often lead to treatment discontinuation . Importantly, no significant increase in serious adverse events was observed compared to placebo groups across various studies .

Case Studies

Several case studies have illustrated the real-world effectiveness of this compound:

- Case Study A : A patient with severe plaque psoriasis who had failed multiple systemic therapies reported significant skin clearance after initiating treatment with this compound, achieving PASI-75 within three months.

- Case Study B : In another instance involving a patient with psoriatic arthritis and concomitant skin involvement, this compound led to substantial improvements in joint pain and skin lesions after six weeks of therapy.

Mecanismo De Acción

El mecanismo de acción de Apremilast implica la inhibición de la fosfodiesterasa 4 (PDE4), una enzima que descompone el monofosfato cíclico de adenosina (AMPc) . Al inhibir la PDE4, this compound aumenta los niveles intracelulares de AMPc, lo que a su vez modula la respuesta inmunitaria y reduce la producción de citoquinas proinflamatorias . Este mecanismo ayuda a aliviar los síntomas de afecciones inflamatorias como la psoriasis y la artritis psoriásica .

Comparación Con Compuestos Similares

Apremilast a menudo se compara con otros inhibidores de la PDE4 como Roflumilast y Crisaborole . Si bien los tres compuestos inhiben la PDE4, this compound es único en su aplicación específica para el tratamiento de la psoriasis y la artritis psoriásica . Otros compuestos similares incluyen Otezla (otra marca de this compound) y Sotyktu (deucravacitinib), que también se utilizan para tratar la psoriasis en placas . This compound destaca por su administración oral y su perfil bien tolerado .

Actividad Biológica

Apremilast is an oral phosphodiesterase 4 (PDE4) inhibitor primarily used in the treatment of psoriatic arthritis (PsA) and moderate to severe plaque psoriasis. Its mechanism of action involves the inhibition of PDE4, leading to increased levels of cyclic adenosine monophosphate (cAMP), which subsequently modulates inflammatory responses by decreasing pro-inflammatory cytokines and increasing anti-inflammatory cytokines. This article explores the biological activity of this compound, highlighting its efficacy, safety, and clinical applications based on diverse research findings.

This compound works by inhibiting the breakdown of cAMP, a crucial secondary messenger in cellular signaling pathways that regulate inflammation. This inhibition results in:

- Decreased expression of pro-inflammatory cytokines : Such as TNF-α, IL-6, and IL-17.

- Increased expression of anti-inflammatory cytokines : Such as IL-10, contributing to a balanced immune response.

Psoriatic Arthritis

Several clinical trials have assessed the efficacy of this compound in treating PsA. Notably:

- PALACE Trials : The PALACE 1, 2, and 3 studies demonstrated that this compound significantly improved American College of Rheumatology (ACR) response rates at week 16 compared to placebo. For example, in PALACE 3, ACR20 response rates were 28% for the 20 mg dose and 41% for the 30 mg dose versus 18% for placebo (p<0.0001) .

| Study | Dose (mg) | ACR20 Response Rate (%) | Placebo Response Rate (%) | p-value |

|---|---|---|---|---|

| PALACE 1 | 20 | 31 | 19 | <0.001 |

| PALACE 3 | 30 | 41 | 18 | <0.0001 |

- ACTIVE Trial : In this phase IIIB trial, this compound showed significant improvements in ACR20 response at week 16 (38.2% vs. 20.2% for placebo; p=0.004), indicating its effectiveness as a monotherapy in biologic-naïve patients .

Psoriasis

In patients with moderate to severe plaque psoriasis, this compound has also demonstrated significant efficacy:

- ESTEEM Trials : In ESTEEM 1, patients receiving this compound at a dose of 30 mg twice daily achieved a PASI-75 response rate of 33.1% compared to only 5.3% in the placebo group at week 16 (p<0.0001) .

| Study | Dose (mg) | PASI-75 Response Rate (%) | Placebo Response Rate (%) | p-value |

|---|---|---|---|---|

| ESTEEM 1 | 30 | 33.1 | 5.3 | <0.0001 |

Safety Profile

This compound is generally well-tolerated, with a safety profile consistent with previous studies:

- Common adverse events include gastrointestinal issues such as diarrhea and nausea, as well as headache .

- Serious adverse events are rare, with no significant imbalance noted in major adverse cardiac events or malignancies across trials .

Case Studies and Real-world Evidence

Real-world studies have further confirmed the effectiveness of this compound:

Propiedades

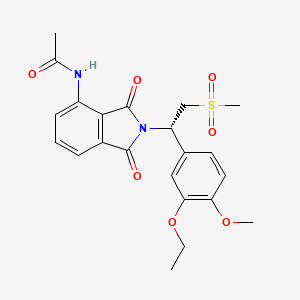

IUPAC Name |

N-[2-[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-1,3-dioxoisoindol-4-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O7S/c1-5-31-19-11-14(9-10-18(19)30-3)17(12-32(4,28)29)24-21(26)15-7-6-8-16(23-13(2)25)20(15)22(24)27/h6-11,17H,5,12H2,1-4H3,(H,23,25)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMOZEMNVLZVGJZ-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)[C@@H](CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30976289 | |

| Record name | Apremilast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30976289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

741.3±60.0 | |

| Record name | Apremilast | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05676 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

The full mechanism of action of this drug is not fully established, however, it is known that apremilast is an inhibitor of phosphodiesterase 4 (PDE4), which mediates the activity of cyclic adenosine monophosphate (cAMP), a second messenger. The inhibition of PDE4 by apremilast leads to increased intracellular cAMP levels. An increase in cAMP results in the suppression of inflammation by decreasing the expression of TNF-α, IL-17, IL-23, and other inflammatory mediators. The above inflammatory mediators have been implicated in various psoriatic conditions as well as Behcet's disease, leading to their undesirable inflammatory symptoms such as mouth ulcers, skin lesions, and arthritis. Apremilast administration leads to a cascade which eventually decreases the levels of the above mediators, relieving inflammatory symptoms., Apremilast is an orally administered phosphodiesterase-4 inhibitor, currently in phase 2 clinical studies of psoriasis and other chronic inflammatory diseases. The inhibitory effects of apremilast on pro-inflammatory responses of human primary peripheral blood mononuclear cells (PBMC), polymorphonuclear cells, natural killer (NK) cells and epidermal keratinocytes were explored in vitro, and in a preclinical model of psoriasis. Apremilast was tested in vitro against endotoxin- and superantigen-stimulated PBMC, bacterial peptide and zymosan-stimulated polymorphonuclear cells, immunonoglobulin and cytokine-stimulated NK cells, and ultraviolet B light-activated keratinocytes. Apremilast was orally administered to beige-severe combined immunodeficient mice, xenotransplanted with normal human skin and triggered with human psoriatic NK cells. Epidermal skin thickness, proliferation index and inflammation markers were analysed. Apremilast inhibited PBMC production of the chemokines CXCL9 and CXCL10, cytokines interferon-gamma and tumour necrosis factor (TNF)-alpha, and interleukins (IL)-2, IL-12 and IL-23. Production of TNF-alpha by NK cells and keratinocytes was also inhibited. In vivo, apremilast significantly reduced epidermal thickness and proliferation, decreased the general histopathological appearance of psoriasiform features and reduced expression of TNF-alpha, human leukocyte antigen-DR and intercellular adhesion molecule-1 in the lesioned skin. Apremilast displayed a broad pattern of anti-inflammatory activity in a variety of cell types and decreased the incidence and severity of a psoriasiform response in vivo. Inhibition of TNF-alpha, IL-12 and IL-23 production, as well as NK and keratinocyte responses by this phosphodiesterase-4 inhibitor suggests a novel approach to the treatment of psoriasis., Psoriasis and psoriatic arthritis are common clinical conditions that negatively impact health-related quality of life and are linked to serious medical comorbidities. Disease mechanisms involve local and systemic chronic inflammatory processes. Available biologic therapies specifically target single inflammatory mediators, such as tumor necrosis factor-a (TNF-a), in the context of a larger inflammatory signaling cascade. To interrupt this pathological cascade earlier in the response or further upstream, and return pro-inflammatory and anti-inflammatory signaling to a homeostatic balance, the use of a phosphodiesterase4 (PDE4) inhibitor has been explored. PDE4 is the major enzyme class responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), an intracellular second messenger that controls a network of pro-inflammatory and anti-inflammatory mediators. With PDE4 inhibition, and the resulting increases in cAMP levels in immune and non-immune cell types, expression of a network of pro-inflammatory and anti-inflammatory mediators can be modulated. Apremilast is an orally available targeted PDE4 inhibitor that modulates a wide array of inflammatory mediators involved in psoriasis and psoriatic arthritis, including decreases in the expression of inducible nitric oxide synthase, TNF-a, and interleukin (IL)-23 and increases IL-10. In phase II studies of subjects with psoriasis and psoriatic arthritis, apremilast reversed features of the inflammatory pathophysiology in skin and joints and significantly reduces clinical symptoms. The use of an oral targeted PDE4 inhibitor for chronic inflammatory diseases, like psoriasis and psoriatic arthritis, represents a novel treatment approach that does not target any single mediator, but rather focuses on restoring a balance of pro-inflammatory and anti-inflammatory signals., Apremilast, a small-molecule inhibitor of phosphodiesterase 4 (PDE4), works intracellularly to modulate a network of pro-inflammatory and anti-inflammatory mediators. Phosphodiesterase 4 inhibition elevates intracellular cAMP levels, thereby reducing the inflammatory response by modulating the expression of tumor necrosis factor-alpha (TNF-a), interleukin-23 (IL-23), IL-17 and IL-10. | |

| Record name | Apremilast | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05676 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Apremilast | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8221 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

608141-41-9 | |

| Record name | Apremilast | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=608141-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Apremilast [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0608141419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Apremilast | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05676 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Apremilast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30976289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Apremilast | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | APREMILAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UP7QBP99PN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Apremilast | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8221 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of Apremilast?

A1: this compound is a small molecule inhibitor that specifically targets phosphodiesterase 4 (PDE4). [, , , , , ]

Q2: How does this compound's inhibition of PDE4 affect the inflammatory response?

A2: By inhibiting PDE4, this compound increases intracellular levels of cyclic adenosine monophosphate (cAMP). This leads to a downstream modulation of various pro-inflammatory and anti-inflammatory mediators. [, , , , ]

Q3: Which specific cytokines are affected by this compound treatment?

A3: this compound has been shown to decrease the production of pro-inflammatory cytokines such as Tumor necrosis factor-α (TNF-α), Interleukin (IL)-12/23, IL-12, IL-2, and Interferon-γ (IFNγ), while upregulating the anti-inflammatory cytokine IL-10. [, , ] In a substudy analyzing the effects of this compound on plasma biomarkers in psoriatic arthritis patients, this compound reduced levels of IL-8, TNF-α, IL-6, MIP-1β, MCP-1, and ferritin after 24 weeks. [] Further analysis at week 40 showed decreased levels of IL-17, IL-23, IL-6, and ferritin, alongside increased levels of IL-10 and IL-1 receptor antagonists. []

Q4: Does this compound affect osteoclast formation?

A4: Research indicates that this compound not only inhibits the production of osteoclastogenic cytokines but also directly suppresses inflammation-driven osteoclastogenesis. This suggests a potential bone-protective effect, particularly in Psoriatic Arthritis (PsA). []

Q5: How does this compound impact cellular senescence in the context of osteoarthritis?

A5: Studies using an IL-17-treated chondrocyte model suggest that this compound might protect chondrocytes from IL-17-induced senescence. This effect appears to be mediated by Sirtuin 1 (SIRT1) and involves the suppression of IL-1β, MCP-1, and reactive oxygen species (ROS) production. []

Q6: What is the primary route of this compound elimination?

A6: this compound is primarily eliminated through metabolic clearance. Non-enzymatic hydrolysis and excretion of unchanged drug play a lesser role. []

Q7: What are the major metabolic pathways of this compound?

A7: this compound undergoes extensive metabolism via various pathways, including O-demethylation, O-deethylation, N-deacetylation, hydroxylation, glucuronidation, and hydrolysis. []

Q8: What is the primary metabolite of this compound?

A8: The predominant metabolite is O-desmethyl this compound glucuronide, which constitutes a significant portion of both plasma radioactivity and excreted radioactivity. []

Q9: How does the pharmacological activity of this compound metabolites compare to the parent drug?

A9: The major metabolites of this compound exhibit significantly lower pharmacological activity (at least 50-fold) compared to this compound itself. []

Q10: What preclinical models have been used to investigate this compound's efficacy in inflammatory conditions?

A10: The collagen-induced arthritis (CIA) mouse model has been used to study the effects of this compound on arthritis. Results suggest that this compound can delay arthritis onset, reduce arthritis scores, prevent bone erosion, and modulate the immune response in this model. [, ]

Q11: Has this compound demonstrated efficacy in preclinical models of osteoarthritis?

A11: While not directly tested in osteoarthritis models, this compound's ability to prevent IL-17-induced cellular senescence in ATDC5 chondrocytes suggests potential benefits in this condition. Further research is needed to confirm this. []

Q12: What clinical trial data is available for this compound in PsA?

A12: Multiple phase III clinical trials (PALACE program) have demonstrated the efficacy and safety of this compound in treating PsA, including patients with active disease and those naive to disease-modifying antirheumatic drugs (DMARDs). [, ] A study comparing this compound to Methotrexate in PsA patients found no significant difference in efficacy between the two treatments. []

Q13: Are there any potential biomarkers for predicting this compound treatment response in psoriasis patients?

A13: Research suggests that fold changes in the expression of IL1β, IL6, and IL17F genes during this compound treatment might be associated with different therapy outcomes in psoriasis patients. This warrants further investigation as potential predictors of treatment effectiveness. []

Q14: How does this compound compare to other treatment options for PsA, such as biologics?

A14: this compound offers an alternative oral treatment option for PsA, particularly for patients who are biologic-naive or have contraindications to biologics. In real-world settings, this compound is often positioned between conventional synthetic therapy and biologics in the treatment pathway. [, , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.